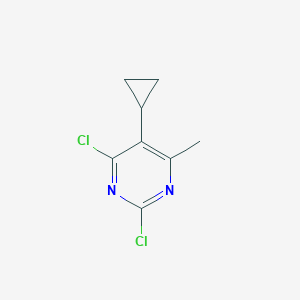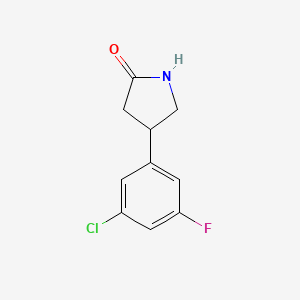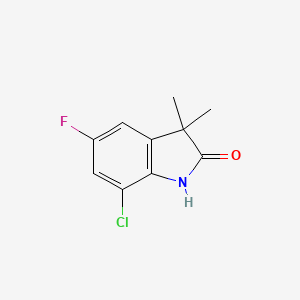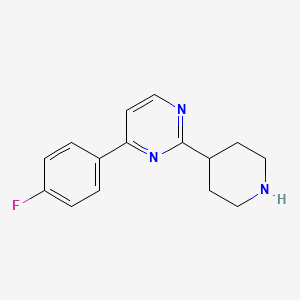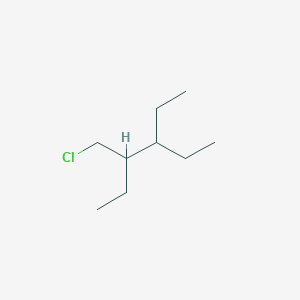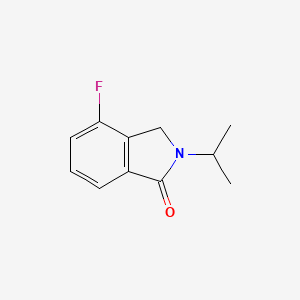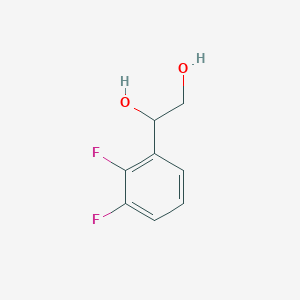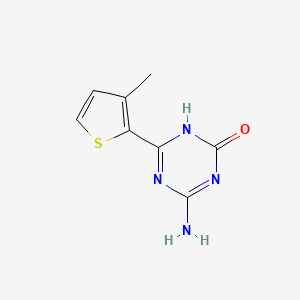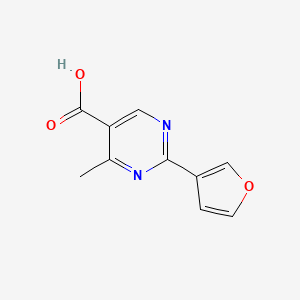
8-(Propan-2-YL)quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Propan-2-YL)quinolin-3-amine is a chemical compound belonging to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Propan-2-YL)quinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-propargyl aniline derivatives, which undergo cyclization in the presence of main group metal Lewis acids such as stannic chloride or indium(III) chloride . These reactions can be conducted under aerobic conditions and often involve a one-pot synthesis starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl2·2H2O or indium powder .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
8-(Propan-2-YL)quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
8-(Propan-2-YL)quinolin-3-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 8-(Propan-2-YL)quinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for coordination chemistry, forming complexes with metal ions . In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline: A basic structure with a benzene ring fused to a pyridine ring.
Quinoxaline: A similar compound with a diazine ring fused to a benzene ring.
Quinolin-8-amine: An isomerically related compound with similar properties.
Uniqueness
8-(Propan-2-YL)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 8-position and amine group at the 3-position make it a versatile compound for various applications .
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
8-propan-2-ylquinolin-3-amine |
InChI |
InChI=1S/C12H14N2/c1-8(2)11-5-3-4-9-6-10(13)7-14-12(9)11/h3-8H,13H2,1-2H3 |
InChIキー |
DNNVSNNTUKLRAM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC2=CC(=CN=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)
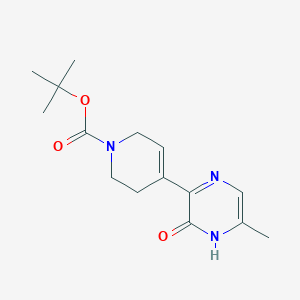
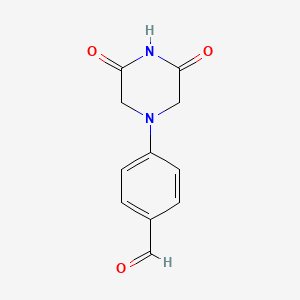
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)
